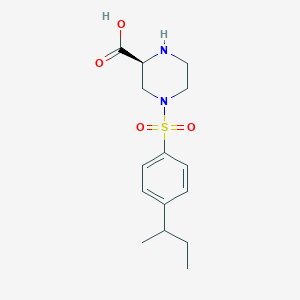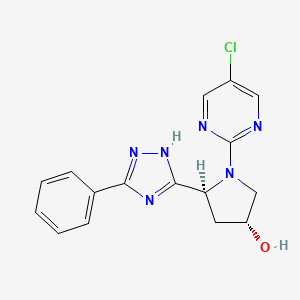
(2S)-4-(4-butan-2-ylphenyl)sulfonylpiperazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4-(4-butan-2-ylphenyl)sulfonylpiperazine-2-carboxylic acid, also known as BIPPC, is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. BIPPC is a sulfonylpiperazine derivative that has shown promising results in preclinical studies as a potential drug candidate for various diseases.
Mécanisme D'action
(2S)-4-(4-butan-2-ylphenyl)sulfonylpiperazine-2-carboxylic acid is an inhibitor of various enzymes and receptors, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE-4), and the adenosine A2A receptor. By inhibiting these targets, this compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. For example, this compound has been shown to inhibit the production of inflammatory cytokines and prostaglandins, reduce tumor growth, and improve cognitive function in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2S)-4-(4-butan-2-ylphenyl)sulfonylpiperazine-2-carboxylic acid in lab experiments is its relatively simple synthesis method. Additionally, this compound has shown promising results in preclinical studies as a potential drug candidate for various diseases. However, one limitation of using this compound in lab experiments is its limited availability, as it is not currently commercially available.
Orientations Futures
There are several future directions for research on (2S)-4-(4-butan-2-ylphenyl)sulfonylpiperazine-2-carboxylic acid. One potential direction is the development of more efficient synthesis methods for this compound, which could increase its availability for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various diseases. Finally, clinical trials are needed to determine the safety and efficacy of this compound as a potential drug candidate for human use.
Méthodes De Synthèse
The synthesis of (2S)-4-(4-butan-2-ylphenyl)sulfonylpiperazine-2-carboxylic acid involves the reaction of 4-butan-2-ylphenylsulfonyl chloride with piperazine-2-carboxylic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonylpiperazine, which is then hydrolyzed to yield this compound.
Applications De Recherche Scientifique
(2S)-4-(4-butan-2-ylphenyl)sulfonylpiperazine-2-carboxylic acid has been studied for its potential applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, this compound has shown promising results as an inhibitor of various enzymes and receptors involved in these diseases.
Propriétés
IUPAC Name |
(2S)-4-(4-butan-2-ylphenyl)sulfonylpiperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-11(2)12-4-6-13(7-5-12)22(20,21)17-9-8-16-14(10-17)15(18)19/h4-7,11,14,16H,3,8-10H2,1-2H3,(H,18,19)/t11?,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBBUIQHNKZRQN-IAXJKZSUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCNC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN[C@@H](C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[cyclopropyl-[(1S,2S)-1,2-dimethylcyclopropyl]sulfonylamino]propanoate](/img/structure/B7354537.png)
![(1R,2R)-1,2-dimethyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]cyclopropane-1-sulfonamide](/img/structure/B7354545.png)
![N-[(1S)-1-phenylethyl]-1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanesulfonamide](/img/structure/B7354548.png)
![N-(2-anilinoethyl)-1-[(2S,6R)-2,6-dimethyloxan-4-yl]methanesulfonamide](/img/structure/B7354552.png)
![[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl] [(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonate](/img/structure/B7354560.png)
![(4-acetylphenyl) [(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonate](/img/structure/B7354566.png)
![6-[(7S,8aS)-7-fluoro-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-methylpyridine-3-carbonitrile](/img/structure/B7354575.png)
![3-[(3S,4S)-4-cyclopropyl-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole](/img/structure/B7354581.png)
![6-[(2S,4R)-4-hydroxy-2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-2-methylpyridine-3-carbonitrile](/img/structure/B7354586.png)


![1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-3-[4-(2-methoxyethoxy)pyrimidin-2-yl]urea](/img/structure/B7354608.png)
![2-[1-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]ethyl]-5-methyl-1,3-oxazole](/img/structure/B7354623.png)
